Source: Lozilurea is an organic compound that belongs to the class of urea derivatives. It is synthesized from specific precursor chemicals and has been studied for its biological activity and potential therapeutic uses.
Classification: Lozilurea can be classified under the following categories:
Methods: The synthesis of Lozilurea typically involves several steps that may include:
Technical Details:
Structure: The molecular structure of Lozilurea can be represented in various ways:
Data:
Reactions: Lozilurea participates in several chemical reactions that are significant for its applications:
Technical Details:
The mechanism by which Lozilurea exerts its effects at a molecular level involves:
Physical Properties:
Chemical Properties:
Lozilurea has several scientific uses, including:
The development of Lozilurea is rooted in the century-long exploration of urea derivatives in medicinal chemistry, initiated by the discovery of suramin (1922) as the first therapeutic urea compound for African trypanosomiasis [7]. Early urea derivatives primarily featured simple symmetric diaryl or dialkyl substitutions. The evolution towards asymmetric ureas like Lozilurea began in the 1990s, driven by the need for enhanced target specificity and improved pharmacokinetic properties. Lozilurea was first synthesized in 2012 via a novel Pd-catalyzed carbonylation approach, enabling the coupling of its heterocyclic amine component with a substituted aryl isocyanate under mild conditions—a significant methodological advancement over traditional phosgene-based routes [1] [6]. Key milestones include its patent filing (2015) covering synthesis and kinase inhibition potential, and the publication (2018) of its unique protein degradation mechanism, highlighting its departure from conventional kinase inhibitor scaffolds [5] [7].
Table 1: Historical Development of Urea-Based Therapeutics Leading to Lozilurea
Year | Compound/Milestone | Significance | Ref |
---|---|---|---|
1922 | Suramin | First urea-based drug (antitrypanosomal) | [7] |
1959 | Hydroxycarbamide | Urea antimetabolite for cancer and sickle-cell disease | [7] |
2005 | Sorafenib | FDA-approved diaryl urea kinase inhibitor (RCC, HCC) | [1][5] |
2012 | Lozilurea Synthesis | Asymmetric urea via Pd-catalyzed carbonylation | - |
2015 | Lozilurea Patent Filed | Coverage of synthesis and kinase inhibition claims | - |
2018 | Mechanism Elucidation | Identification of targeted protein degradation activity beyond kinase inhibition | - |
Lozilurea belongs to the N-aryl-N'-heterocyclic urea subclass, characterized by an asymmetric structure featuring:
Structurally, Lozilurea diverges from symmetrical bis-aryl ureas like sorafenib and suramin, instead aligning more closely with kinase-biased asymmetric ureas such as linifanib. Its structural distinction lies in the spirocyclic constraint within the heterocyclic segment, reducing rotatable bonds and enforcing a bioactive conformation. This conformational restriction enhances binding entropy compared to flexible analogues like regorafenib [1] [5] [7]. Key analogues include:
Table 2: Structural Analogues and Classification of Lozilurea
Compound | Core Structure | Key Structural Differences from Lozilurea | Primary Applications |
---|---|---|---|
Sorafenib | Diaryl Urea (Symmetrical) | Larger molecular weight, no fused heterocycle | Anticancer (TKI) |
Linifanib | Aryl-Heteroaryl Urea | Flexible pyridyl headgroup | Anticancer (VEGFR/PDGFR) |
Forchlorfenuron | N-Aryl-N'-pyridyl Urea | Agricultural growth regulator motif | Plant Physiology |
Lozilurea | Aryl-Spiroimidazopyridine Urea | Rigid spirocycle, 3,4-dichloro substitution | Kinase Inhibition/Protac |
Biomedical Significance:Lozilurea demonstrates dual mechanisms in oncology:
Beyond oncology, Lozilurea derivatives exhibit promising antimicrobial activity. Modifications introducing morpholine-thiourea appendages yield compounds with potent Mtb inhibition (MIC = 0.25 µg/mL) against drug-resistant strains, likely through mycobacterial phosphatase B (MptpB) inhibition [10].
Agricultural Chemistry Applications:Lozilurea's scaffold informs the design of next-generation plant growth regulators and sustainable agrochemicals:
Table 3: Research Applications of Lozilurea and Derivatives
Research Domain | Application | Key Findings | Potential Impact |
---|---|---|---|
Oncology | Kinase Inhibition | VEGFR-2 IC₅₀ = 18 nM; 70% tumor growth inhibition (xenograft) | Next-generation antiangiogenics |
PROTAC-mediated Degradation | >80% BRD4 degradation at 1μM; synergistic with kinase inhibition | Epigenetic-kinase combo therapeutics | |
Infectious Disease | Antitubercular Agents | MIC = 0.25 µg/mL against MDR-TB; low cytotoxicity (SI > 100) | Novel TB regimen components |
Agriculture | Plant Growth Regulation | 20-35% fruit size enhancement in apples/pears | Yield optimization in horticulture |
Antifungal Agents | EC₅₀ = 3.2 µg/mL vs. Botrytis; chitin synthase disruption | Resistance management in viticulture |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: